An In-depth Technical Guide to 2-Chloro-5-(fluoromethyl)pyrimidine: Structure, Synthesis, and Analysis
An In-depth Technical Guide to 2-Chloro-5-(fluoromethyl)pyrimidine: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-(fluoromethyl)pyrimidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document establishes a robust scientific profile through a comparative analysis of its close structural analogs: 2-Chloro-5-(trifluoromethyl)pyrimidine and 2-Chloro-5-(chloromethyl)pyrimidine. By leveraging established principles of physical organic chemistry and analytical science, we will project the chemical properties, synthetic pathways, and analytical characteristics of the title compound.
Introduction: The Significance of Fluorinated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of fluorine-containing substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. The fluoromethyl group, in particular, offers a unique modulation of these characteristics compared to the more common trifluoromethyl group, making 2-Chloro-5-(fluoromethyl)pyrimidine a molecule of significant interest for the development of novel therapeutics.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-Chloro-5-(fluoromethyl)pyrimidine consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a fluoromethyl group at the 5-position.
Caption: Chemical structure of 2-Chloro-5-(fluoromethyl)pyrimidine.
Predicted Physicochemical Properties
| Property | 2-Chloro-5-(trifluoromethyl)pyrimidine | 2-Chloro-5-(chloromethyl)pyrimidine | Predicted: 2-Chloro-5-(fluoromethyl)pyrimidine |
| Molecular Formula | C5H2ClF3N2[3] | C5H4Cl2N2 | C5H4ClFN2 |
| Molecular Weight | 182.53 g/mol [3] | 163.00 g/mol | ~146.55 g/mol |
| Boiling Point | 222°C at 760 mmHg[4] | Not available | Likely lower than the trifluoromethyl analog due to reduced molecular weight and polarity. |
| Melting Point | 48-52°C[4] | Not available (liquid at RT) | Expected to be a low-melting solid or a liquid at room temperature. |
| LogP (calculated) | 2.1[5] | Not available | Expected to be lower than the trifluoromethyl analog, suggesting slightly higher hydrophilicity. |
Synthesis and Reaction Mechanisms
A plausible synthetic route to 2-Chloro-5-(fluoromethyl)pyrimidine would likely involve the direct fluorination of a suitable precursor, such as 2-chloro-5-(hydroxymethyl)pyrimidine or the side-chain fluorination of 2-chloro-5-methylpyrimidine. A common method for such transformations is the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Caption: Proposed synthetic workflow for 2-Chloro-5-(fluoromethyl)pyrimidine.
General Synthetic Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-chloro-5-methylpyrimidine in an appropriate anhydrous solvent (e.g., acetonitrile).
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Reagent Addition: Add a radical initiator (e.g., AIBN) followed by the portion-wise addition of a fluorinating agent (e.g., N-fluorobenzenesulfonimide or Selectfluor®). The choice of fluorinating agent is critical to control the degree of fluorination and minimize side products.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Analytical Characterization
A comprehensive analysis of 2-Chloro-5-(fluoromethyl)pyrimidine would involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of synthesized compounds. A reversed-phase method would be suitable for this non-polar molecule.
Typical HPLC Parameters:
| Parameter | Value | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm[6] | Provides good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A gradient elution (e.g., starting at 30% B, ramping to 95% B) will effectively elute the compound and separate it from potential impurities.[7][8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Detection | UV at 254 nm | The pyrimidine ring contains a chromophore that absorbs in the UV region. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation.
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¹H NMR: The proton spectrum is expected to show a doublet for the fluoromethyl protons (-CH₂F) due to coupling with the adjacent fluorine atom. The pyrimidine ring protons will appear as singlets or doublets in the aromatic region.
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¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom. The fluoromethyl carbon will appear as a doublet due to one-bond coupling with fluorine.
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¹⁹F NMR: This is a crucial experiment for fluorinated compounds. A triplet is expected for the fluorine in the -CH₂F group due to coupling with the two adjacent protons.
Predicted ¹H and ¹⁹F NMR Chemical Shifts (in CDCl₃):
| Group | Predicted ¹H Shift (ppm) | Predicted ¹⁹F Shift (ppm) | Justification |
| -CH₂F | ~5.5 (d, JHF ≈ 48 Hz) | ~ -210 (t, JHF ≈ 48 Hz) | The electron-withdrawing fluorine atom deshields the adjacent protons. The chemical shift of fluorine in alkyl fluorides is typically in this region. |
| Pyrimidine-H | ~8.5-9.0 (s) | N/A | Aromatic protons on the electron-deficient pyrimidine ring are significantly deshielded. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
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Expected Molecular Ion ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Chloro-5-(fluoromethyl)pyrimidine (C₅H₄ClFN₂). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak is expected.
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Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the fluoromethyl group (-CH₂F), the chlorine atom (-Cl), or hydrogen cyanide (-HCN) from the pyrimidine ring.
Caption: Integrated analytical workflow for compound characterization.
Safety and Handling
As with any laboratory chemical, 2-Chloro-5-(fluoromethyl)pyrimidine should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not available, based on its analogs, it should be considered harmful if swallowed, and may cause skin and eye irritation.[4][9]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Chloro-5-(fluoromethyl)pyrimidine represents a promising, yet underexplored, building block for medicinal chemistry. This guide has provided a scientifically-grounded framework for its synthesis, analysis, and handling by drawing upon the established chemistry of its close structural analogs. The predictive insights into its physicochemical properties and spectroscopic signatures offer a valuable starting point for researchers aiming to incorporate this unique fluorinated pyrimidine into their drug discovery programs. As with any novel compound, the experimental protocols and safety measures outlined herein should be adapted and refined based on direct laboratory observations.
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MedchemExpress. (2025, March 7). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyrimidine. Retrieved from MedchemExpress.com.[4]
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